2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Description
2-(4-Chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived compound featuring a sulfamoyl group at the 6-position of the benzothiazole core and a 4-chlorophenoxy moiety linked via an acetamide bridge. Benzothiazoles are heterocyclic scaffolds renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c16-9-1-3-10(4-2-9)23-8-14(20)19-15-18-12-6-5-11(25(17,21)22)7-13(12)24-15/h1-7H,8H2,(H2,17,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTURIYUOQNREGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its biological effects. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 444.01 g/mol
This compound features a chlorophenoxy group and a benzothiazole moiety, which are known to influence its pharmacological properties.
Research indicates that 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide exhibits several biological activities:
- Inhibition of Osteoclastogenesis : A study demonstrated that derivatives of this compound can inhibit osteoclast differentiation and function. The mechanism involves altering the expression of osteoclast-specific genes and preventing the formation of mature osteoclasts, which are crucial for bone resorption .
- Antitumor Activity : The compound has shown potential antitumor effects in various cancer cell lines. The sulfonamide group contributes to its ability to induce apoptosis in cancer cells by affecting cell proliferation pathways .
- Anti-inflammatory Effects : Some studies suggest that compounds similar to 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide may possess anti-inflammatory properties by inhibiting specific inflammatory mediators .
Case Study 1: Osteoclast Inhibition
In an experimental study involving ovariectomized mice, treatment with a related compound significantly prevented bone loss associated with osteoporosis. The results indicated a reduction in osteoclast numbers and activity, highlighting the therapeutic potential for treating osteolytic disorders .
Case Study 2: Antitumor Activity in Prostate Cancer
A series of sulfonamide derivatives, including variations of this compound, were tested on human PC-3 prostate cancer cells. The compounds exhibited significant cytotoxicity with low micromolar concentrations, suggesting their potential as effective treatments against prostate cancer .
Data Table: Biological Activities Overview
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit bacterial growth effectively. Case studies have demonstrated that modifications to the benzothiazole structure enhance its potency against various pathogens, suggesting potential for developing new antimicrobial agents based on this compound .
Anticancer Properties
The compound has been investigated for its anticancer potential. Research published in reputable journals indicates that benzothiazole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells, by disrupting cellular processes essential for tumor growth .
Neurological Disorders
Another promising application of this compound is in the treatment of neurological disorders. The presence of the sulfonamide group in the structure is associated with neuroprotective effects. Studies suggest that this compound may modulate neurotransmitter levels and protect neuronal cells from oxidative stress, making it a candidate for further research in conditions like epilepsy and Alzheimer's disease .
Synthesis and Derivatives
The synthesis of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been achieved through various chemical pathways. One notable method involves the reaction between chlorophenoxy acetamide and sulfamoylbenzothiazole under controlled conditions. This synthetic approach not only provides the target compound but also opens avenues for creating analogs with enhanced biological activity.
Case Studies
Several case studies highlight the efficacy and potential applications of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide:
- Antimicrobial Assessment : A study evaluated its effectiveness against multi-drug resistant strains of bacteria, showing promising results that suggest further development as an antibiotic agent.
- Cancer Cell Line Testing : In vitro experiments demonstrated significant cytotoxicity against breast cancer cell lines, indicating a mechanism involving cell cycle arrest and apoptosis induction.
- Neuroprotective Effects : Research focusing on neuronal cell cultures revealed that this compound could reduce neuroinflammation and promote cell survival under stress conditions.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The sulfamoyl (-SO₂NH₂) group in the target compound may enhance solubility and hydrogen bonding compared to methoxy (-OCH₃) or nitro (-NO₂) groups in BTC-j and BTC-r .
- Steric Effects : Bulky groups like trifluoromethyl (-CF₃) in BTA may hinder binding to compact active sites compared to the sulfamoyl group .
Antimicrobial Activity
- BTC-j: Exhibited MIC values of 3.125–12.5 µg/mL against E. coli, P. aeruginosa, S. aureus, and B. subtilis, attributed to DNA gyrase inhibition (docking score: −8.2 kcal/mol) .
- BTC-r : Moderate activity (MIC: 12.5–25 µg/mL), with nitro group reducing potency compared to methoxy .
- Target Compound : Sulfamoyl group may enhance gyrase binding via H-bonding with Asp81 or Arg76 residues, but experimental MIC data are lacking in evidence.
Anticancer Activity
Enzyme Inhibition and Specificity
- PZ-39 (): A benzothiazole-triazine hybrid inhibited ABCG2 transporter (IC₅₀ = 0.8 µM) with specificity over ABCB1/ABCC1 .
- Target Compound : Sulfamoyl group may confer selectivity for sulfotransferases or kinases, but mechanistic studies are needed.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | BTC-j | BTA |
|---|---|---|---|
| LogP (Predicted) | ~3.1* | 2.8 | 4.2 |
| Hydrogen Bond Donors | 2 (SO₂NH₂) | 2 (NH, pyridine) | 1 (NH) |
| Hydrogen Bond Acceptors | 6 | 6 | 8 |
| Polar Surface Area (Ų) | ~120 | 98 | 112 |
*Estimated using ChemDraw.
Implications :
- The target compound’s higher polar surface area (PSA) and H-bond donors suggest improved solubility over BTA but lower passive diffusion than BTC-j.
- Chlorophenoxy and sulfamoyl groups may increase plasma protein binding, affecting bioavailability .
Research Findings and Mechanistic Insights
- Molecular Docking : Analogous compounds (e.g., BTC-j) bind DNA gyrase (PDB: 3G75) via π-π stacking (benzothiazole with Tyr122) and H-bonding (acetamide with Arg76) . The target compound’s sulfamoyl group may form additional H-bonds with Asp81, enhancing affinity.
- Structure-Activity Relationship (SAR): 6-Position Substituents: Sulfamoyl > methoxy > nitro in antimicrobial activity . Phenoxy vs. Phenyl: 4-Chlorophenoxy improves anticancer activity over phenyl (e.g., 3.1.3 vs. cisplatin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
